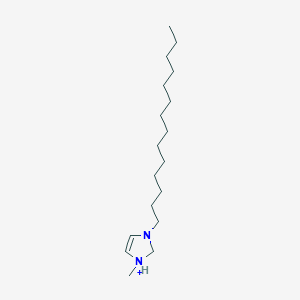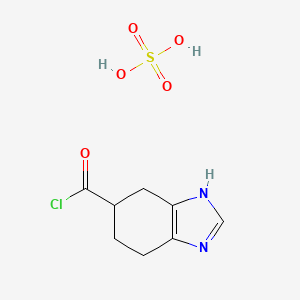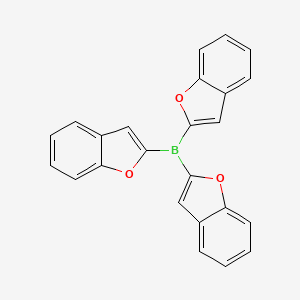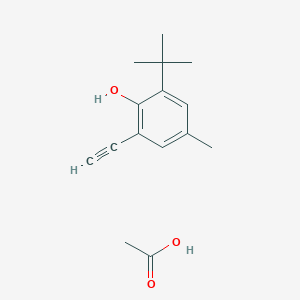![molecular formula C20H18NOP B14274592 N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 154675-28-2](/img/structure/B14274592.png)
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes a phosphinic amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
化学反应分析
Types of Reactions
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-[(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide: Similar in structure but contains a nitro group, which alters its reactivity and applications.
N-(Diphenylphosphinyl-α-(p-tosyl)benzyl amine:
Uniqueness
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a phosphinic amide group and a 4-methylphenyl group. This unique structure provides it with distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
154675-28-2 |
|---|---|
分子式 |
C20H18NOP |
分子量 |
319.3 g/mol |
IUPAC 名称 |
N-diphenylphosphoryl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18NOP/c1-17-12-14-18(15-13-17)16-21-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI 键 |
TWDWLWZNOGJZTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)



![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)

![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
